4,5,6-trichloro-1,3-benzoxazole-2-thiol
Description
4,5,6-Trichloro-1,3-benzoxazole-2-thiol is a halogenated benzoxazole derivative characterized by three chlorine substituents at positions 4, 5, and 6 of the aromatic ring, along with a thiol (-SH) group at position 2. Benzoxazole-thiol derivatives are widely studied for their reactivity, antimicrobial activity, and applications in drug development, particularly due to the electron-withdrawing effects of chlorine substituents and the nucleophilic thiol group .
Properties
Molecular Formula |
C7H2Cl3NOS |
|---|---|
Molecular Weight |
254.5g/mol |
IUPAC Name |
4,5,6-trichloro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H2Cl3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13) |
InChI Key |
LYAOHUVQTBMDDG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=S)O2 |
Isomeric SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(O2)S |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(O2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Number
The number and position of chlorine atoms significantly influence physicochemical and biological properties. For example:
- 5,7-Dichloro-1,3-benzoxazole-2-thiol (C₇H₃Cl₂NOS, MW: 220.08): Exhibits antimicrobial activity against bacteria (MIC: 16–32 µg/mL), comparable to chloramphenicol. Docking studies reveal interactions with bacterial GlcN-6-P synthase residues (Ser303, Gln348), suggesting a mechanism tied to its dichloro substitution pattern .
- 4-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63): Synthesized from 4-chloro-2-aminophenol via cyclization with carbon disulfide. The thiol group undergoes substitution with ethyl chloroacetate to form thioether derivatives, demonstrating reactivity typical of benzoxazole-thiols .
- 5-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63) and 6-Chloro-1,3-benzoxazole-2-thiol (C₇H₄ClNOS, MW: 185.63): Differing chlorine positions alter electronic distribution and crystal packing. The 6-chloro derivative crystallizes in an orthorhombic system (space group D2–P 2₁2₁2₁), with hydrogen bonding between the thione sulfur and amino groups .
Table 1: Chlorinated Benzoxazole-Thiol Derivatives
Bromo- and Fluoro-Substituted Analogs
Halogen variation impacts electronic properties and binding affinity:
- 7-Bromo-1,3-benzoxazole-2-thiol (C₇H₄BrNOS, MW: 230.08): Bromine’s larger atomic radius may increase steric hindrance compared to chlorine analogs, affecting reaction kinetics .
Alkyl-Substituted Derivatives
- 5,7-Dimethyl-1,3-benzoxazole-2-thiol (C₉H₉NOS, MW: 179.24): Methyl groups reduce electrophilicity, decreasing reactivity in substitution reactions compared to chlorinated analogs. This highlights the role of electron-withdrawing substituents in modulating reactivity .
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves dissolving 2-amino-4,5,6-trichlorophenol (1.0 equiv) in methanol (50 mL) with potassium hydroxide (1.1 equiv). Carbon disulfide (1.1 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions. The mixture is refluxed for 6–8 hours, after which glacial acetic acid acidifies the solution to pH 6, precipitating the product.
Key Parameters
Spectroscopic Validation
-
IR Spectroscopy : A sharp absorption band at 3386 cm⁻¹ confirms the -SH group. Aromatic C-Cl stretches appear at 750–600 cm⁻¹.
-
¹H NMR (DMSO-d₆): A singlet at δ 13.7 ppm (D₂O-exchangeable) corresponds to the thiol proton. Aromatic protons resonate as a singlet at δ 7.3 ppm due to symmetrical substitution.
-
Mass Spectrometry : The molecular ion peak at m/z 254.5 ([M]⁺) aligns with the molecular formula C₇H₂Cl₃NOS.
Alternative Pathway: Post-Synthetic Chlorination of Benzoxazole-2-Thiol
For substrates where direct synthesis of trichlorinated precursors is challenging, post-synthetic chlorination offers a viable route. This method involves electrophilic aromatic substitution on preformed 1,3-benzoxazole-2-thiol.
Chlorination Agents and Selectivity
Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine atoms at the 4, 5, and 6 positions. The electron-withdrawing benzoxazole ring directs chlorination to the meta and para positions relative to the oxazole oxygen.
Procedure Overview
-
Dissolve 1,3-benzoxazole-2-thiol (1.0 equiv) in anhydrous DCM.
-
Add sulfuryl chloride (3.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.
Challenges
-
Regioselectivity : Excess chlorinating agents may lead to over-chlorination.
-
Side Reactions : Oxidative dimerization of the thiol group necessitates inert atmospheres.
Mechanistic Insights: Role of Solvent and Base in Cyclocondensation
The cyclocondensation mechanism proceeds through two critical steps:
-
Formation of Dithiocarbamate Intermediate :
The amine attacks carbon disulfide, generating a dithiocarbamate salt (K⁺[R-N-CS₂⁻]). -
Intramolecular Cyclization :
Base-mediated elimination of H₂S drives ring closure, forming the benzoxazole-2-thiolate, which protonates to the thiol upon acidification.
Solvent Effects
-
Methanol : Polar protic solvent stabilizes ionic intermediates.
-
DMF : Alternative solvents like DMF accelerate reactions but complicate purification.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation | Post-Synthetic Chlorination |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity | >95% | 85–90% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Functional Group Tolerance | High | Moderate |
Advantages of Cyclocondensation
-
Single-step synthesis from commercially available trichlorinated aniline derivatives.
-
Scalable to multigram quantities without intermediate isolation.
Limitations of Chlorination
-
Requires harsh reagents, complicating handling.
Analytical Challenges and Solutions in Characterization
Q & A
Q. How to address low yields in cross-coupling reactions involving this compound?
- Optimization :
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura couplings.
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 150°C (e.g., 80% yield improvement) .
- Ligand Additives : Add 1,10-phenanthroline (0.2 eq.) to stabilize Pd intermediates in Heck reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
